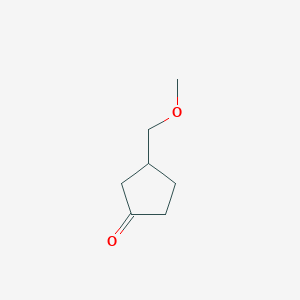

3-(Methoxymethyl)cyclopentan-1-one

Description

Strategic Positioning within Ketone Chemistry and Cyclopentanone (B42830) Derivatives

The cyclopentanone framework is a ubiquitous motif in a vast array of biologically active compounds, including prostaglandins (B1171923), steroids, and various alkaloids. The reactivity of the ketone functionality allows for a plethora of transformations, such as enolate formation, aldol (B89426) reactions, and various nucleophilic additions, which are fundamental to carbon-carbon bond formation. frontiersin.org

The strategic placement of a methoxymethyl ether at the 3-position of the cyclopentanone ring introduces several key advantages. This ether linkage can act as a stable protecting group for a hydroxyl functionality, which can be unveiled at a later synthetic stage. This is particularly crucial in multi-step syntheses where the presence of a free hydroxyl group might interfere with subsequent reactions. Furthermore, the ether substituent influences the stereochemical outcome of reactions at the cyclopentanone core, providing a handle for diastereoselective transformations. The development of methods for the enantioselective synthesis of substituted cyclopentanones has been a significant area of research, with various catalytic systems being employed to generate chiral building blocks with high efficiency. nih.govnih.gov

Historical Context of Related Methoxymethyl Ethers in Synthetic Chemistry

The methoxymethyl (MOM) ether has a long and storied history in organic synthesis as a reliable protecting group for alcohols. nih.gov Introduced to shield the reactivity of hydroxyl groups under a variety of reaction conditions, MOM ethers are prized for their stability towards many non-acidic reagents, including strong bases, organometallics, and hydrides. organic-chemistry.org The formation of a MOM ether is typically achieved by treating an alcohol with chloromethyl methyl ether in the presence of a non-nucleophilic base. nih.gov

Historically, the development of protecting group strategies, including the use of MOM ethers, was a pivotal advancement that enabled the total synthesis of complex natural products. The ability to selectively mask and unmask functional groups allowed chemists to orchestrate intricate reaction sequences with high fidelity. The cleavage of MOM ethers is generally accomplished under acidic conditions, providing a reliable method for deprotection when desired. masterorganicchemistry.com This historical foundation underscores the strategic choice of the MOM ether in the structure of 3-(Methoxymethyl)cyclopentan-1-one, as it leverages a well-established and predictable functional group.

Structural Features and Synthetic Relevance of the Cyclopentanone Core with Ether Substitution

The five-membered ring of cyclopentanone is not planar and adopts puckered conformations, such as the envelope and twist forms, to alleviate ring strain. The presence of a substituent at the 3-position, such as the methoxymethyl group, influences the conformational preference of the ring. This conformational bias can, in turn, dictate the facial selectivity of approaching reagents, leading to predictable stereochemical outcomes in reactions at the ketone or adjacent positions.

The synthetic relevance of the this compound scaffold is particularly evident in the synthesis of prostaglandins and their analogues. nih.gov Prostaglandins are a class of lipid compounds with a wide range of physiological effects, and their core structure often features a substituted cyclopentane (B165970) ring. The synthesis of these complex molecules frequently involves the construction of a chiral cyclopentanone intermediate with specific stereochemistry. The methoxymethyl ether at the 3-position can serve as a precursor to the hydroxyl group found at the corresponding position in many prostaglandins, while also guiding the stereoselective introduction of other substituents.

The combination of a reactive ketone and a protected hydroxyl group within a conformationally defined cyclic structure makes this compound a powerful synthon. It provides a pre-functionalized core that can be elaborated through a variety of established synthetic methodologies to access a diverse range of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-9-5-6-2-3-7(8)4-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODWVODTWFOXGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429421-69-1 | |

| Record name | 3-(methoxymethyl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methoxymethyl Cyclopentan 1 One

Retrosynthetic Disconnections and Strategic Approaches for the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, which in turn suggest potential starting materials for the forward synthesis. amazonaws.com13.235.221

Analysis of the Carbonyl and Ether Functionalities for Synthetic Access

The structure of 3-(methoxymethyl)cyclopentan-1-one presents two key functional groups for retrosynthetic disconnection: the ketone and the ether.

A primary disconnection strategy involves breaking the C-O bond of the methoxymethyl ether. This leads to a 3-(hydroxymethyl)cyclopentanone intermediate and a methylating agent. This approach is advantageous as the hydroxyl group can be introduced through various established methods and subsequently alkylated.

Alternatively, disconnection at the C-C bond adjacent to the carbonyl group, a common strategy for ketones, suggests a 1,4-dicarbonyl precursor or a related Michael acceptor system. For instance, a Michael addition of a methoxymethyl nucleophile to a cyclopentenone precursor could be a viable route. ucd.ieorganic-chemistry.org

Cyclization Strategies for the Cyclopentanone (B42830) Moiety

The formation of the five-membered ring is a critical step in the synthesis. Several cyclization strategies can be envisioned:

Dieckmann Condensation: This intramolecular Claisen condensation of a 1,6-diester is a classical and reliable method for forming five-membered rings. google.com The synthesis of the required adipate (B1204190) precursor with a methoxymethyl substituent would be a key challenge.

Intramolecular Aldol (B89426) Condensation: A suitably substituted 1,6-keto-aldehyde could undergo intramolecular aldol condensation to furnish the cyclopentenone ring, which could then be reduced to the target cyclopentanone.

Ring-Closing Metathesis (RCM): A diene precursor containing the methoxymethyl group could be cyclized using a Grubbs or other suitable RCM catalyst to form a cyclopentene (B43876) derivative, which would then require oxidation to the ketone.

Nazarov Cyclization: This acid-catalyzed pericyclic reaction of a divinyl ketone can form cyclopentenones. organic-chemistry.org A precursor with the appropriate methoxymethyl substituent could be designed for this purpose.

Pauson-Khand Reaction: This reaction involves the cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. organic-chemistry.org

Precursor Chemistry and Starting Material Selection for Optimized Pathways

The choice of starting materials is dictated by their commercial availability, cost, and the efficiency of their conversion to key intermediates.

| Starting Material | Potential Intermediate | Synthetic Approach |

| Cyclopentenone | This compound | Michael addition of a methoxymethyl nucleophile. |

| Diethyl adipate | Ethyl 2-oxocyclopentane-1-carboxylate | Dieckmann condensation followed by alkylation. google.com |

| Furfural (B47365) | Cyclopentanone | Hydrogenation and rearrangement. acs.orgresearchgate.net |

| 1,3-Cyclopentanedione | 3-Substituted cyclopentanone | Alkylation and further functionalization. researchgate.net |

Multi-Step Synthesis Pathways and Optimization

Stereoselective Approaches to this compound

Introducing chirality at the C3 position of the cyclopentanone ring requires stereoselective synthetic methods.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material that already contains the desired stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming reaction. For example, an asymmetric Michael addition to cyclopentenone using a chiral organocatalyst or metal complex could establish the stereocenter. nih.gov

Substrate-Controlled Diastereoselection: Utilizing an existing stereocenter in the substrate to direct the formation of a new stereocenter. For instance, the reduction of a chiral cyclopentenone precursor could proceed with high diastereoselectivity. ucd.ienih.gov

A study on the diastereoselective synthesis of highly functionalized cyclopentanones demonstrated that an aza-Michael reaction with aniline (B41778) nucleophiles on cyclopentenones proceeded with excellent diastereoselectivity, which was attributed to hydrogen bonding. ucd.ie Another approach involves the stereoselective electrophilic additions to substituted cyclopentenes. nih.govresearchgate.net

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Ring-closing metathesis, for example, can be highly atom-economical.

Use of Renewable Feedstocks: Furfural, derived from lignocellulosic biomass, can be converted to cyclopentanone, offering a renewable starting point for the synthesis. acs.orgresearchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. For instance, catalytic hydrogenation is a greener alternative to using stoichiometric metal hydrides for reduction. acs.org

Safer Solvents and Auxiliaries: The use of water or other environmentally benign solvents is encouraged. A green process for cyclopentanone synthesis from furfural has been developed using aqueous phase hydrogenation. acs.orgresearchgate.netorganic-chemistry.org

A patent describes a green synthetic method for cyclopentanone starting from dicyclopentadiene, a byproduct of petroleum cracking. google.com This method emphasizes high selectivity, high yield, low energy consumption, and reduced side reactions to minimize environmental pollution.

Advanced Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

A common precursor in the synthesis of this compound is 3-(hydroxymethyl)cyclopentanone. This intermediate can be isolated and purified from natural sources or synthesized chemically. ambeed.com One of the primary challenges in its purification is the removal of other structurally related compounds.

Chromatographic Methods

Flash chromatography and preparative High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation of complex mixtures encountered in the synthesis of this compound.

Flash Chromatography: This technique is a rapid and efficient method for purifying reaction mixtures. cetjournal.itgoogle.com In the context of substituted cyclopentanones, flash chromatography is frequently employed to isolate the desired product from a mixture of reactants, catalysts, and byproducts. For instance, in the synthesis of various substituted cyclopentanones, flash chromatography using silica (B1680970) gel as the stationary phase and a gradient of ethyl acetate (B1210297) in hexanes as the mobile phase has proven effective. researchgate.net While specific conditions for this compound are not extensively documented in publicly available literature, analogous purifications of similar cyclopentanone derivatives provide a strong basis for method development.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity levels, particularly for analytical standards or in the synthesis of high-value fine chemicals, preparative HPLC is the method of choice. google.com This technique offers superior resolution compared to flash chromatography and can separate isomers and closely related impurities. The selection of the stationary phase (e.g., normal phase or reverse phase) and the mobile phase is crucial for successful separation.

A multi-step purification strategy combining Medium-Pressure Liquid Chromatography (MPLC) and preparative HPLC has been successfully used for the isolation of complex isoflavonoids, demonstrating the power of combining different chromatographic techniques for challenging separations. nih.gov This approach could be adapted for the purification of crude this compound, where an initial MPLC step could remove bulk impurities, followed by a final polishing step using preparative HPLC to achieve high purity.

Distillation Techniques

Distillation is a fundamental technique for purifying liquid compounds based on differences in their boiling points. For a compound like this compound, which is a liquid at room temperature, distillation is a highly relevant purification method. americanelements.com

Fractional Distillation under Reduced Pressure: Given that many organic compounds decompose at their atmospheric boiling points, fractional distillation under reduced pressure is often employed. This technique allows for distillation at lower temperatures, preserving the integrity of the molecule. For instance, in the synthesis of 3-methylcyclopentanone, the final product is purified by rectification at normal pressure, collecting the fraction at 142-147°C. google.com Similarly, the purification of crude cyclopentanone often involves distillation. google.com In the case of 2-tert-pentylcyclopentanone, distillation at a reduced pressure of 12 mm Hg and a temperature of 80°C is used to yield the pure product. orgsyn.org The specific boiling point of this compound under various pressures would need to be determined to optimize this purification method.

Azeotropic and Extractive Distillation: In cases where simple or fractional distillation is ineffective due to the presence of azeotropes or closely boiling impurities, azeotropic or extractive distillation can be utilized. For example, a continuous process for the separation of cyclopentanone from a water-rich solution involves azeotropic distillation. google.com Another patented method for cyclopentanone purification involves the use of an extracting agent like cyclohexane (B81311) to first extract the cyclopentanone from a ketone-water mixture, followed by rectification. google.com These advanced distillation techniques could be particularly useful in the industrial-scale production of this compound. A study on the separation of a ternary mixture of cyclopentanone, 2-butanone, and 2,3-butanedione (B143835) highlights the use of pressure-swing distillation to break azeotropes, a method that could be applicable to complex mixtures containing this compound. cetjournal.it

Crystallization

For solid intermediates or derivatives of this compound, recrystallization is a powerful purification technique. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals while the impurities remain in the mother liquor. The choice of solvent is critical for effective purification. google.com While this compound itself is a liquid, its synthetic intermediates or derivatives may be solids amenable to this purification method. For example, the isolation of trans-1,3-dimethylcyclopentane (B44218) from a petroleum fraction was achieved through crystallization from liquid ethane. google.com

Chemical Reactivity and Mechanistic Investigations of 3 Methoxymethyl Cyclopentan 1 One

Reactivity of the Cyclopentanone (B42830) Carbonyl Group

The carbonyl group in 3-(methoxymethyl)cyclopentan-1-one is the primary site for a variety of chemical transformations, including nucleophilic additions and reactions at the α-positions via enolate intermediates. The presence of the methoxymethyl substituent at the 3-position can exert significant influence on the stereochemical outcomes of these reactions.

Nucleophilic Addition Reactions and Stereochemical Control

Nucleophilic addition to the carbonyl group of this compound can proceed with varying degrees of stereoselectivity, largely influenced by the nature of the nucleophile and the reaction conditions. Two key models, the Felkin-Anh model and the Cram chelation model, can be invoked to predict the stereochemical outcome of such additions.

In the absence of a chelating metal, the Felkin-Anh model generally predicts the stereochemistry of nucleophilic attack. The model posits that the nucleophile will approach the carbonyl carbon from the side opposite the largest substituent at the α-carbon to minimize steric hindrance. For this compound, the methoxymethyl group is a key substituent influencing the trajectory of the incoming nucleophile.

However, the presence of the ether oxygen atom allows for the possibility of chelation control when a Lewis acidic metal ion is part of the nucleophilic reagent (e.g., in Grignard reagents) or is added to the reaction. In a chelation-controlled pathway, the metal ion coordinates to both the carbonyl oxygen and the ether oxygen, creating a rigid cyclic intermediate. This forces the nucleophile to attack from a specific face of the cyclopentanone ring, often leading to a diastereoselectivity opposite to that predicted by the Felkin-Anh model.

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Addition to this compound

| Reaction Condition | Controlling Model | Predicted Major Diastereomer |

| Non-chelating (e.g., NaBH₄) | Felkin-Anh | trans-3-(Methoxymethyl)cyclopentan-1-ol |

| Chelating (e.g., MeMgBr with Mg²⁺) | Cram Chelation | cis-3-(Methoxymethyl)cyclopentan-1-ol |

The actual stereochemical outcome will be a result of the balance between these two competing pathways and can be influenced by factors such as the size of the nucleophile and the specific Lewis acid used.

Enolization and α-Functionalization Reactions (e.g., alkylation, halogenation)

The presence of α-hydrogens in this compound allows for the formation of enolates upon treatment with a suitable base. As the ketone is unsymmetrical, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate.

The kinetic enolate is formed by the removal of the more sterically accessible proton, which in this case is at the C-2 position. This is typically achieved by using a strong, bulky, non-nucleophilic base at low temperatures, such as lithium diisopropylamide (LDA) at -78 °C.

The thermodynamic enolate , which is the more stable enolate due to a more substituted double bond, is formed by the removal of the proton at the C-5 position. This is favored under conditions that allow for equilibration, such as using a weaker base at higher temperatures.

The regioselective formation of these enolates is crucial for subsequent α-functionalization reactions like alkylation and halogenation. Once formed, the enolate can act as a nucleophile to attack an electrophile, leading to the introduction of a new substituent at the α-position.

Table 2: Regioselective α-Alkylation of this compound

| Reaction Conditions | Enolate Formed | Major Alkylation Product |

| 1. LDA, THF, -78 °C; 2. CH₃I | Kinetic | 2-Methyl-3-(methoxymethyl)cyclopentan-1-one |

| 1. NaOEt, EtOH, reflux; 2. CH₃I | Thermodynamic | 5-Methyl-3-(methoxymethyl)cyclopentan-1-one |

Halogenation at the α-position can also be achieved via an enol or enolate intermediate under either acidic or basic conditions.

Organometallic Reactions Involving the Ketone Functionality

Organometallic reagents, such as Grignard reagents and organocuprates, are powerful tools for forming new carbon-carbon bonds at the carbonyl carbon.

Grignard reagents (RMgX) typically add directly to the carbonyl group in a 1,2-addition fashion. As mentioned earlier, the stereochemical outcome of this addition can be influenced by chelation between the magnesium ion and the ether oxygen of the methoxymethyl group.

Organocuprates (R₂CuLi), on the other hand, are known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated ketones. While this compound is a saturated ketone, its enone analogue, 3-(methoxymethyl)cyclopent-2-en-1-one, would be expected to react with organocuprates at the β-position (C-3), displacing the methoxymethyl group if it were a suitable leaving group or adding to the double bond. For the saturated ketone, organocuprates are generally less reactive towards direct addition to the carbonyl compared to Grignard reagents.

Reactivity of the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the corresponding alcohol. Its stability and selective cleavage are important considerations in multi-step syntheses.

Cleavage and Deprotection Strategies for the Ether

The MOM ether is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. A variety of reagents and methods can be employed for its deprotection to reveal the free hydroxyl group. The choice of deprotection strategy often depends on the sensitivity of other functional groups present in the molecule.

Common methods for MOM ether cleavage include:

Aqueous acid: Treatment with mineral acids such as HCl or H₂SO₄ in a protic solvent like water or methanol.

Lewis acids: Reagents like trimethylsilyl (B98337) iodide (TMSI), boron trichloride (B1173362) (BCl₃), or zinc bromide (ZnBr₂) can effect cleavage under milder, often aprotic, conditions.

Other acidic reagents: p-Toluenesulfonic acid (p-TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS) are also effective.

The presence of the ketone functionality in this compound requires careful selection of deprotection conditions to avoid unwanted side reactions at the carbonyl group, such as acid-catalyzed aldol (B89426) condensation.

Table 3: Common Reagents for the Deprotection of the Methoxymethyl Ether

| Reagent | Conditions |

| HCl / H₂O, MeOH | Reflux |

| Trimethylsilyl iodide (TMSI) | CH₂Cl₂, 0 °C to rt |

| Boron trichloride (BCl₃) | CH₂Cl₂, -78 °C |

| Zinc bromide (ZnBr₂) | CH₂Cl₂, rt |

| p-Toluenesulfonic acid (p-TsOH) | MeOH, rt |

Potential for Ethereal Rearrangements and Transformations

While the MOM ether is generally a stable protecting group, under certain conditions, particularly in the presence of strong acids or upon formation of a carbocation adjacent to the ether, rearrangements can occur. For instance, acid-catalyzed rearrangement of the corresponding alcohol, 3-(methoxymethyl)cyclopentanol, could potentially lead to the formation of cyclic ethers through intramolecular attack of the hydroxyl group on the activated ether.

Furthermore, neighboring group participation of the ether oxygen can influence the reactivity at adjacent centers. For example, if a leaving group were present on the carbon of the methoxymethyl group, the ether oxygen could participate in its displacement, forming a transient oxonium ion. However, specific studies on such rearrangements and transformations for this compound are not extensively documented in the literature.

Reaction Kinetics and Thermodynamic Studies of Key Transformations

To understand the feasibility and selectivity of the potential intramolecular reactions of this compound, detailed kinetic and thermodynamic studies would be necessary. Such studies provide crucial data on reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Reaction kinetics would be investigated by monitoring the concentration of the reactant and products over time under various conditions (e.g., temperature, catalyst concentration). This would allow for the determination of the rate law and the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡). For example, the rate of an acid-catalyzed intramolecular cyclization could be followed by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Thermodynamic studies would focus on the equilibrium position of any reversible reactions. The change in Gibbs free energy (ΔG) for a given transformation determines its spontaneity. A negative ΔG indicates a thermodynamically favorable process. The enthalpy change (ΔH) and entropy change (ΔS) of the reaction would be determined, often through calorimetric measurements or by studying the temperature dependence of the equilibrium constant.

The following hypothetical data table illustrates the type of information that would be generated from such studies for a potential intramolecular cyclization.

Hypothetical Kinetic and Thermodynamic Data for the Intramolecular Cyclization of this compound

| Parameter | Value | Significance |

|---|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-4 s-1 | Indicates the intrinsic rate of the reaction under specified conditions. |

| Activation Energy (Ea) | 85 kJ/mol | The minimum energy required for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -20 kJ/mol | A negative value suggests the reaction is exothermic. |

| Entropy of Reaction (ΔS) | -50 J/(mol·K) | A negative value indicates a decrease in disorder, as expected for a cyclization reaction. |

| Gibbs Free Energy of Reaction (ΔG) at 298 K | -5.1 kJ/mol | A negative value suggests the reaction is spontaneous under standard conditions. |

Computational Mechanistic Elucidation of Reaction Pathways

In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting and understanding the reactivity of this compound. rsc.org Density Functional Theory (DFT) is a common method used to explore reaction mechanisms, geometries of transition states, and the energetics of different pathways. acs.org

A computational study would begin with the optimization of the ground state geometry of this compound. Then, potential reaction pathways, such as the acid-catalyzed intramolecular cyclization, would be modeled. This involves locating the transition state structures for each elementary step of the proposed mechanism. The calculated energies of the reactants, transition states, and products allow for the construction of a potential energy surface.

For instance, a computational study could compare the energy barriers for different possible intramolecular cyclizations, helping to predict which, if any, would be kinetically favored. It could also provide insights into the stereoselectivity of such reactions by comparing the energies of the transition states leading to different stereoisomeric products.

The following table presents hypothetical computational data for two competing intramolecular cyclization pathways.

Hypothetical Computational Energetics for Competing Intramolecular Cyclizations

| Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A: Formation of a 5-membered ring | 22.5 | -8.2 | Kinetically and thermodynamically favored. |

| Pathway B: Formation of a 6-membered ring | 28.1 | -5.7 | Higher activation barrier suggests it is kinetically disfavored compared to Pathway A. |

Derivatization and Synthetic Transformations of 3 Methoxymethyl Cyclopentan 1 One

Preparation of Functionalized Cyclopentanone (B42830) Derivatives

The reactivity of 3-(methoxymethyl)cyclopentan-1-one allows for a wide range of modifications, leading to diverse functionalized cyclopentanone structures. These transformations can be broadly categorized into reactions involving the carbonyl group, the alpha-positions, and the cooperative involvement of both the ketone and ether moieties.

Nitrogen-Containing Derivatives (e.g., imines, oximes, hydrazones)

The carbonyl group of this compound is a prime site for condensation reactions with primary nitrogen nucleophiles to form various nitrogen-containing derivatives. These reactions typically proceed via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the corresponding C=N double bond.

For instance, reaction with primary amines (R-NH₂) under appropriate acidic or basic catalysis and removal of water leads to the formation of imines , also known as Schiff bases. Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) yields oximes , and reactions with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produce hydrazones . These derivatives are not only stable compounds in their own right but also serve as important intermediates for further synthetic manipulations, such as reduction to amines or participation in rearrangement reactions. The formation of these derivatives is a foundational aspect of organic synthesis.

Carbon-Carbon Bond Forming Reactions at Alpha-Positions (e.g., aldol (B89426), Michael)

The protons on the carbons adjacent to the ketone (the α-carbons) in this compound are acidic and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of crucial carbon-carbon bond-forming reactions.

The aldol reaction involves the reaction of the enolate of this compound with an aldehyde or another ketone. This reaction creates a β-hydroxy ketone, which can sometimes dehydrate to form an α,β-unsaturated ketone. The regioselectivity of enolate formation (at C-2 versus C-5) can be controlled by the choice of reaction conditions, such as the base, solvent, and temperature, distinguishing between kinetic and thermodynamic control.

The Michael addition is another key reaction where the enolate of this compound adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. This 1,4-addition is a versatile method for forming new carbon-carbon bonds and constructing more complex molecular frameworks. The efficiency and stereochemical outcome of these reactions are often influenced by the methoxymethyl substituent at the C-3 position.

Heterocyclic Ring Formation Utilizing the Ketone and Ether Moieties

The bifunctional nature of this compound, containing both a ketone and an ether, allows for its use in the synthesis of heterocyclic compounds. Through carefully designed reaction sequences, these two functional groups can be incorporated into a new ring system. For example, intramolecular reactions or multi-component reactions could potentially lead to the formation of fused or spirocyclic ethers or other oxygen-containing heterocycles. While specific examples for this exact substrate are not extensively documented, the principles of heterocyclic synthesis suggest numerous possibilities. For instance, conversion of the ketone to a different functional group could set the stage for a cyclization reaction involving the ether oxygen. The synthesis of medium-sized heterocycles through intramolecular cyclization is a significant area of research.

Stereochemical Control in Derivatization Reactions of the Cyclopentanone System

When this compound is used in its enantiomerically pure form, the existing stereocenter at C-3 can exert significant influence on the stereochemical outcome of subsequent reactions. This substrate-controlled stereodifferentiation is a cornerstone of asymmetric synthesis.

For example, in enolate-based reactions like the aldol or Michael additions, the methoxymethyl group can direct the approach of the electrophile to one face of the planar enolate, leading to the preferential formation of one diastereomer over the other. The degree of stereocontrol depends on factors such as the size of the substituent, the reaction conditions, and the nature of the reactants. Similarly, reduction of the ketone can lead to two diastereomeric alcohols, and the ratio of these products can often be controlled by the choice of reducing agent and the directing effect of the C-3 substituent. The ability to achieve high stereoselectivity is crucial for the synthesis of biologically active molecules where specific stereoisomers are required.

Regioselectivity in Multi-Functionalized Products Derived from this compound

Regioselectivity becomes a critical issue when multiple reaction sites are present or created in derivatives of this compound. The primary consideration is the formation of the enolate at either the C-2 or C-5 position. The less substituted C-5 position is typically favored under kinetic control (strong, bulky base at low temperature), while the more substituted C-2 position is favored under thermodynamic control (weaker base at higher temperature, allowing for equilibration).

Further functionalization of the molecule can introduce additional regiochemical challenges. For instance, in [3+2] cycloaddition reactions involving derivatives of this ketone, the orientation of the reacting partners is governed by electronic and steric factors, leading to specific regioisomers. Understanding and controlling the regioselectivity of these transformations is essential for the efficient synthesis of a single, desired product.

Application as a Chiral Building Block in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals. Its cyclopentane (B165970) core is a common motif in many biologically active compounds, including prostaglandins (B1171923) and steroids. By utilizing the inherent chirality of this starting material, chemists can construct multiple new stereocenters with a high degree of control.

The synthetic utility of this building block lies in its potential to be elaborated into more complex structures. For example, the ketone can be used as a handle for introducing side chains, and the methoxymethyl group can be deprotected to reveal a primary alcohol, which can then be further functionalized or used to direct subsequent reactions. The ability to synthesize complex chiral molecules from relatively simple, readily available chiral precursors is a major goal of modern organic synthesis.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Methoxymethyl Cyclopentan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry of a molecule.

High-Resolution ¹H NMR and ¹³C NMR Techniques for Structural Assignment

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the initial and most crucial steps in the structural analysis of 3-(methoxymethyl)cyclopentan-1-one.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each chemically non-equivalent proton are observed. The chemical shift (δ) of these signals, measured in parts per million (ppm), indicates the electronic environment of the protons. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a singlet at a characteristic chemical shift, while the protons on the cyclopentanone (B42830) ring would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. The integration of these signals provides the ratio of the number of protons in each unique environment.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon (C=O) of the cyclopentanone ring is particularly noteworthy, appearing at a significantly downfield chemical shift (typically in the range of 200-220 ppm). The carbon of the methoxy group and the carbons of the cyclopentanone ring would resonate at characteristic upfield positions.

While specific experimental data for this compound is not widely available in published literature, a comparative analysis with the structurally similar compound, 3-methylcyclopentanone, can provide expected spectral features. nih.govchemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~218 |

| CH₂ (alpha to C=O) | 2.1 - 2.4 | ~38 |

| CH (beta to C=O, with methoxymethyl) | 2.0 - 2.3 | ~45 |

| CH₂ (gamma to C=O) | 1.8 - 2.1 | ~25 |

| Methoxymethyl (CH₂) | ~3.4 | ~75 |

| Methoxy (CH₃) | ~3.3 | ~59 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of atoms within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum of this compound would connect protons that are on adjacent carbon atoms, allowing for the tracing of the cyclopentane (B165970) ring's proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms (¹³C-¹H). sdsu.edu Each cross-peak in an HMQC or HSQC spectrum links a specific carbon signal to the signal of the proton(s) attached to it, providing a direct map of the C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds (and sometimes more). sdsu.edu For this compound, HMBC would be crucial for identifying the connectivity between the methoxymethyl group and the cyclopentanone ring, as well as for confirming the positions of the substituents around the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com NOESY is particularly valuable for determining the stereochemistry of the molecule, such as the relative orientation of the methoxymethyl group with respect to the cyclopentanone ring.

Advanced NMR Techniques for Conformational Analysis

The cyclopentane ring is not planar and exists in various conformations, such as the envelope and twist forms. The substituents on the ring influence the preferred conformation. Advanced NMR techniques, often combined with computational modeling, can provide insights into the conformational dynamics of this compound. nih.govrsc.orgresearchgate.net By analyzing temperature-dependent NMR spectra and measuring specific coupling constants and Nuclear Overhauser Effects (NOEs), the relative populations of different conformers and the energy barriers between them can be determined.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be due to the stretching vibration of the carbonyl group (C=O) of the ketone, typically appearing in the region of 1740-1750 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the methoxymethyl group would also give rise to a strong absorption band, usually in the 1150-1085 cm⁻¹ region. The various C-H stretching and bending vibrations of the aliphatic cyclopentane ring and the methoxy group would also be present.

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. libretexts.org While the C=O stretch is also visible in the Raman spectrum, the C-C and C-H vibrations of the ring and substituent might provide more intense signals compared to the IR spectrum.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Ketone (C=O) | Stretch | 1740 - 1750 (Strong) | 1740 - 1750 (Weak) |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1085 (Strong) | Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 |

| Aliphatic C-H | Bend | 1350 - 1470 | 1350 - 1470 |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., ESI-MS, GC-MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . chemscene.com

GC-MS (Gas Chromatography-Mass Spectrometry): This is a powerful combination where gas chromatography separates the components of a mixture before they are introduced into the mass spectrometer. nih.gov For a pure sample of this compound, GC-MS would provide the retention time and the electron ionization (EI) mass spectrum. The EI mass spectrum would show the molecular ion peak (M⁺) at m/z = 128, and a series of fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for ketones and ethers would be observed.

ESI-MS (Electrospray Ionization-Mass Spectrometry): This is a soft ionization technique that is less likely to cause fragmentation than EI. It is often used with liquid chromatography (LC). For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ at m/z = 129 or adducts with sodium [M+Na]⁺ at m/z = 151. uni.lu

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental composition of the molecule and its fragments. nih.gov This can definitively confirm the molecular formula as C₇H₁₂O₂.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z (Monoisotopic) |

| [M]⁺ | C₇H₁₂O₂ | 128.0837 |

| [M+H]⁺ | C₇H₁₃O₂ | 129.0916 |

| [M+Na]⁺ | C₇H₁₂NaO₂ | 151.0735 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.

Chromatographic Methods for Purity Assessment and Separation

The purity and enantiomeric composition of this compound are critical quality attributes, particularly in its potential applications in pharmaceuticals and fine chemical synthesis where even minor impurities can significantly impact the outcome of subsequent reactions or biological activity. Chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Chiral Chromatography, are indispensable tools for the qualitative and quantitative analysis of this compound and its derivatives. These methods allow for the effective separation of the target molecule from starting materials, byproducts, and stereoisomers.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography is a robust and widely used technique for assessing the purity of volatile and thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for detecting and quantifying trace impurities.

Research Findings:

For the analysis of substituted cyclopentanones, capillary GC is the method of choice. The selection of the stationary phase is crucial for achieving optimal separation. Non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1), or slightly more polar phases like those containing phenyl groups (e.g., DB-5, HP-5), are generally suitable for the analysis of ketones and ethers. The methoxymethyl substituent introduces polarity, which may also allow for the use of intermediate-polarity columns.

A temperature-programmed analysis is typically employed to ensure the efficient elution of both volatile and less volatile components that may be present as impurities. The initial oven temperature is held low to separate highly volatile compounds, followed by a gradual increase to elute the main component and any higher-boiling impurities.

Flame Ionization Detection (FID) is a common choice for quantitative analysis due to its high sensitivity towards organic compounds and a wide linear range. For structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. The fragmentation pattern of this compound and its potential isomers or degradation products in the mass spectrometer provides definitive structural information. For instance, regioisomers can often be distinguished by unique fragment ions in their mass spectra sciprofiles.com.

Illustrative GC Purity Analysis Data:

The following table represents a typical dataset that might be obtained from the GC analysis of a synthesized batch of this compound.

| Peak No. | Retention Time (min) | Component | Area % | Purity Assessment |

| 1 | 4.2 | Cyclopentanone | 0.15 | Starting Material |

| 2 | 5.8 | This compound | 99.50 | Main Product |

| 3 | 6.5 | Isomeric Impurity | 0.25 | Byproduct |

| 4 | 7.1 | Higher Boiling Impurity | 0.10 | Byproduct |

Note: The data in this table is illustrative and represents typical results for the analysis of a substituted cyclopentanone. Actual retention times and impurity profiles would be specific to the synthetic route and analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative to GC, particularly for less volatile derivatives or for preparative-scale separations. Both normal-phase and reversed-phase HPLC can be employed for the analysis of this compound.

Research Findings:

Reversed-phase HPLC (RP-HPLC) is the most common mode for purity assessment of polar organic molecules. A C18 or C8 stationary phase is typically used, with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks for the ketone functionality. nih.gov

For the separation of positional isomers, which can be a challenge in chromatography, specialized stationary phases may offer enhanced selectivity. Phenyl-hexyl columns, for example, can provide alternative selectivity for aromatic and polar compounds through pi-pi interactions. nih.gov

UV detection is commonly used for cyclopentanones, although the chromophore associated with the ketone group has a relatively low UV absorbance. Therefore, detection is typically performed at low wavelengths (e.g., 200-220 nm). For compounds lacking a strong chromophore or for trace analysis, coupling HPLC with a mass spectrometer (HPLC-MS) provides superior sensitivity and specificity.

Illustrative HPLC Purity Analysis Data:

Below is a representative data table for the HPLC analysis of this compound.

| Retention Time (min) | Component | Area % (at 210 nm) | Purity Assessment |

| 2.5 | Polar Impurity | 0.20 | Degradation Product |

| 4.1 | This compound | 99.65 | Main Product |

| 5.3 | Non-polar Impurity | 0.15 | Byproduct |

Note: This data is for illustrative purposes. The actual chromatogram would depend on the specific HPLC method developed.

Chiral Chromatography for Enantiomeric Separation

As this compound is a chiral molecule, the separation of its enantiomers is crucial for applications where stereochemistry is important, such as in the synthesis of prostaglandins (B1171923) and other biologically active molecules. sciprofiles.comnih.govnih.gov Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral capillary columns in GC, is the primary method for determining enantiomeric purity and for the preparative separation of enantiomers.

Research Findings:

Chiral HPLC: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for the separation of a wide range of chiral compounds, including ketones. researchgate.netdntb.gov.ua Columns like Chiralcel® and Chiralpak® offer a variety of selectivities based on the specific carbamate (B1207046) derivatives of the polysaccharide. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is critical for achieving enantioseparation. sielc.com

Chiral GC: For volatile chiral compounds, GC with a chiral stationary phase is a powerful analytical tool. Cyclodextrin-based stationary phases, such as those incorporating derivatized β- or γ-cyclodextrins (e.g., Chirasil-Dex), are widely used for the enantiomeric separation of various functional groups, including ketones and ethers. researchgate.netchromatographyonline.com The inclusion of the analyte into the chiral cavity of the cyclodextrin, along with interactions at the mouth of the cavity, leads to enantiomeric recognition.

Illustrative Chiral HPLC Separation Data:

The following table illustrates the potential outcome of a chiral HPLC separation of a racemic mixture of this compound.

| Retention Time (min) | Enantiomer | Area % | Enantiomeric Excess (ee %) |

| 8.2 | (R)-3-(Methoxymethyl)cyclopentan-1-one | 50.1 | 0.2 |

| 9.5 | (S)-3-(Methoxymethyl)cyclopentan-1-one | 49.9 |

Note: The elution order and retention times are illustrative and would be determined by the specific chiral stationary phase and mobile phase conditions used. The data represents a near-racemic mixture.

Theoretical and Computational Chemistry Approaches to 3 Methoxymethyl Cyclopentan 1 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and thermodynamic stability of 3-(methoxymethyl)cyclopentan-1-one. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties.

Key electronic properties derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. For ketones like this compound, the HOMO is typically associated with the lone pair electrons on the carbonyl oxygen, while the LUMO is the π* antibonding orbital of the C=O group. The methoxymethyl substituent, being a weak electron-donating group, can subtly influence these orbital energies.

Molecular electrostatic potential (MEP) maps can also be generated to visualize the charge distribution. These maps highlight electron-rich regions (typically around the carbonyl oxygen) and electron-poor regions, predicting sites for nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound (Illustrative) Note: These are representative values based on typical DFT calculations for similar molecules.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Heat of Formation (gas phase) | -350 to -400 kJ/mol | Indicates thermodynamic stability of the molecule. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 - 3.0 Debye | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes of the Cyclopentanone (B42830) Ring and Substituents

The five-membered cyclopentanone ring is not planar. To alleviate the torsional strain that would exist in a planar structure, it adopts puckered conformations. libretexts.orglibretexts.org The two most common low-energy conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry). In the absence of substituents, these conformations are very close in energy and can rapidly interconvert through a process called pseudorotation. stackexchange.com

The presence of the carbonyl group and the methoxymethyl substituent at the 3-position breaks this symmetry and creates distinct energy minima on the potential energy surface. The substituent can occupy either a pseudo-axial or a pseudo-equatorial position in these conformations. Generally, steric hindrance is minimized when a substituent is in the pseudo-equatorial position.

For this compound, several distinct conformers can be identified. The most stable conformer is typically the one where the bulky methoxymethyl group occupies a pseudo-equatorial position to minimize steric interactions with the ring's hydrogen atoms. Computational methods can be used to calculate the relative energies of these different conformers, providing an "energy landscape" that maps the stable forms and the energy barriers between them. worldscientific.com

Table 2: Relative Energies of this compound Conformers (Illustrative)

| Conformer Description | Substituent Position | Relative Energy (kJ/mol) | Predicted Population at 298 K |

|---|---|---|---|

| Envelope | Pseudo-equatorial | 0.0 (most stable) | ~70% |

| Half-Chair | Pseudo-equatorial | 1.5 | ~25% |

| Envelope | Pseudo-axial | 5.0 | ~4% |

| Half-Chair | Pseudo-axial | 6.5 | ~1% |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. illinois.edunih.gov By calculating the properties of different conformers and averaging them based on their predicted populations (from the energy landscape analysis), a theoretical spectrum can be generated that closely mimics experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Calculations are performed on the optimized geometries of the most stable conformers. The calculated magnetic shielding tensors are then converted into chemical shifts, often scaled by an empirical factor or referenced against a standard like tetramethylsilane (TMS) calculated at the same level of theory. youtube.com The predicted shifts for the protons and carbons in this compound would reflect their unique electronic environments. libretexts.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations determine the normal modes of vibration and their corresponding intensities. A key feature for this compound would be the strong carbonyl (C=O) stretching frequency, typically predicted around 1720-1750 cm⁻¹. libretexts.org The exact position can be influenced by ring strain and the electronic effect of the substituent. nih.gov Comparing the computed spectrum with an experimental one can confirm the presence of specific functional groups and provide evidence for the molecule's conformation. researchgate.netresearchgate.net

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data

| Parameter | Predicted Value (Computational) | Hypothetical Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 210-215 ppm | 212 ppm |

| ¹H NMR (O-CH₃) | 3.3-3.5 ppm | 3.4 ppm |

| IR Frequency (C=O Stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

| IR Frequency (C-O-C Stretch) | 1100-1120 cm⁻¹ | 1115 cm⁻¹ |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. youtube.com MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time.

These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute, forming solvation shells. For this compound in a protic solvent like water or methanol, MD simulations can reveal the formation and lifetime of hydrogen bonds between the solvent's hydroxyl protons and the lone pairs of the ketone's carbonyl oxygen and the ether oxygen. researchgate.netrsc.org

MD simulations are also used to calculate thermodynamic properties such as the free energy of solvation, which quantifies how favorably the molecule interacts with the solvent. By analyzing the trajectories of the atoms, one can understand how the solvent influences the conformational preferences of the cyclopentanone ring and the methoxymethyl side chain. The presence of a polar solvent can stabilize more polar conformers. researchgate.netnih.gov

Table 4: Typical Intermolecular Interaction Energies from MD Simulations (Illustrative)

| Interaction Type | Solvent | Calculated Average Energy (kJ/mol) | Significance |

|---|---|---|---|

| Hydrogen Bond (C=O···H-O-R) | Water | -15 to -20 | Strong interaction governing solubility in protic solvents. |

| Hydrogen Bond (C-O-C···H-O-R) | Water | -10 to -15 | Weaker hydrogen bond acceptor site. |

| Van der Waals (Alkyl chain) | Hexane | -2 to -5 | Dominant interactions in non-polar solvents. |

| Dipole-Dipole | Acetone | -5 to -10 | Key interaction in polar aprotic solvents. |

Reaction Pathway Predictions and Transition State Elucidation for Key Transformations

Computational chemistry is invaluable for understanding the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products. nih.gov This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. fiveable.melibretexts.org

For a key transformation involving this compound, such as its synthesis via a Michael addition/cyclization sequence or its reduction, computational methods can provide critical insights. Using DFT, the geometries of the reactants, products, intermediates, and transition states can be optimized. The energy difference between the reactants and the transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate according to Transition State Theory. wikipedia.orgox.ac.ukmonomole.com

For example, in the base-catalyzed intramolecular cyclization to form the five-membered ring, calculations could compare different possible pathways, determine the structure of the key enolate intermediate, and model the bond-forming step. The calculations would reveal the synchronicity of the bond formation and breaking processes and predict the stereochemical outcome of the reaction. mit.eduresearchgate.net

Table 5: Calculated Kinetic Parameters for a Hypothetical Reaction Step (e.g., Aldol (B89426) Cyclization)

| Parameter | Calculated Value (DFT) | Significance |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 60-80 kJ/mol | Energy barrier for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | 80-100 kJ/mol | Determines the theoretical rate constant of the reaction. |

| Key Bond Distance in TS | C-C: 2.1-2.3 Å | Shows the extent of bond formation at the transition state. |

| Imaginary Frequency of TS | -300 to -500 cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). |

Strategic Utility of 3 Methoxymethyl Cyclopentan 1 One As a Key Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The structural framework of 3-(Methoxymethyl)cyclopentan-1-one is embedded within numerous natural products, making it an ideal starting point or key intermediate for their total synthesis. The cyclopentane (B165970) core is a common feature in a wide range of bioactive compounds, and the methoxymethyl substituent can be readily elaborated or modified to install the necessary functional groups and stereocenters required for the target molecule.

For instance, the synthesis of various prostaglandins (B1171923) and their analogues often relies on cyclopentenone building blocks, which can be derived from precursors like this compound. researchgate.netnih.gov The inherent functionality of the cyclopentanone (B42830) allows for the sequential introduction of the characteristic α- and ω-chains of prostaglandins. researchgate.net Furthermore, the synthesis of complex natural products containing fully functionalized cyclopentane rings, such as certain allosamidins and mannostatins, often involves the strategic desymmetrization of meso-diols or the use of chiral auxiliaries to construct the intricate stereochemistry of the cyclopentane core. oregonstate.edu The presence of the methoxymethyl group can influence the stereochemical outcome of these reactions and serve as a handle for further transformations.

Precursor to Biologically Active Molecules

Beyond natural product synthesis, this compound serves as a valuable precursor for a diverse range of biologically active molecules. The cyclopentane scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide spectrum of therapeutic activities, including anti-infective, anti-ulcer, and antihypertensive agents. nih.gov

The strategic functionalization of the cyclopentanone ring allows for the systematic exploration of chemical space and the development of novel therapeutic agents. For example, the synthesis of chiral cyclopentenones, which are important precursors for asymmetric synthesis, can lead to the production of enantiomerically pure bioactive molecules. researchgate.net The development of efficient and enantioselective methods to synthesize substituted cyclopentanes is of great importance for the pharmaceutical industry. nih.gov The versatility of this compound allows for its incorporation into various synthetic strategies aimed at producing these valuable compounds.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The utility of this compound extends beyond the realm of pharmaceuticals to the synthesis of specialty chemicals and advanced materials. The unique structural and electronic properties of cyclopentane derivatives can be harnessed to create novel materials with specific functions.

Development of Novel Methodologies Using this compound as a Template

The unique reactivity of this compound makes it an excellent substrate for the development and validation of new synthetic methodologies. The presence of both a ketone and an ether functionality allows for the exploration of a wide range of chemical transformations.

Recent advancements in organocatalysis and transition metal-catalyzed reactions have led to the development of novel methods for the rapid and enantioselective assembly of complex cyclopentanes. nih.gov These methods, which can generate multiple bonds and stereocenters in a single operation, often utilize chiral starting materials or catalysts to control the stereochemical outcome. nih.gov The use of substrates like this compound in these studies can help to demonstrate the scope and limitations of new synthetic strategies. For example, the development of organocascade processes for the synthesis of complex cyclopentanes has shown great promise in improving synthetic efficiency. nih.gov

Below is a table summarizing the types of molecules and synthetic strategies discussed:

| Category | Examples/Applications | Relevant Synthetic Strategies |

| Natural Product Synthesis | Prostaglandins, Allosamidins, Mannostatins | Sequential chain installation, Cyclization, Desymmetrization |

| Biologically Active Molecules | Anti-infectives, Anti-ulcer agents, Antihypertensives | Asymmetric synthesis, Chiral cyclopentenone synthesis |

| Specialty Chemicals | Cyclophanes, Supramolecular assemblies | Coupling reactions, Bridge construction |

| Novel Methodologies | Organocascade processes, Enantioselective assembly | Michael-aldol reactions, Transition metal catalysis |

Future Perspectives and Emerging Research Directions for 3 Methoxymethyl Cyclopentan 1 One

Unexplored Reactivity Patterns and Novel Transformations

The reactivity of 3-(Methoxymethyl)cyclopentan-1-one is largely dictated by its ketone functionality and the C-H bonds alpha to the carbonyl group. While standard ketone chemistries are applicable, future research is expected to delve into more nuanced and previously unexplored reactivity patterns. The presence of the methoxymethyl ether sidechain, though seemingly simple, can influence the steric and electronic environment of the cyclopentanone (B42830) ring, potentially leading to unique outcomes in various transformations.

One area of interest lies in the development of novel cascade reactions. These reactions, which form multiple chemical bonds in a single synthetic operation, are highly sought after for their efficiency. For this compound, a potential cascade could involve an initial reaction at the carbonyl group, followed by a cyclization or rearrangement involving the ether sidechain. Such transformations could provide rapid access to complex bicyclic or spirocyclic architectures.

Furthermore, the exploration of multicomponent reactions involving this compound is a promising frontier. An unprecedented three-component reaction involving an arylidene oxazolone, an enal, and an N-heterocyclic carbene (NHC) has been reported to yield fully substituted cyclopentanone derivatives. rsc.org Applying a similar strategy to this compound could lead to the synthesis of novel, highly functionalized molecules with potential biological activity.

Table 1: Potential Unexplored Transformations of this compound

| Transformation Type | Potential Reagents and Conditions | Expected Product Class |

|---|---|---|

| Intramolecular Cascade | Lewis or Brønsted acids, heat | Bicyclic ethers, spirocycles |

| Multicomponent Reaction | Enals, electron-deficient alkenes, NHC catalyst | Highly substituted cyclopentanones |

| C-H Activation/Functionalization | Transition metal catalysts (e.g., Rh, Pd), directing groups | α- or β-functionalized cyclopentanones |

Integration into Flow Chemistry and Continuous Synthesis Platforms

The paradigm of chemical synthesis is gradually shifting from traditional batch processes to more efficient and safer continuous flow methodologies. manufacturingchemist.com Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.net The integration of this compound and its derivatives into flow chemistry platforms represents a significant area for future development.

The development of packed-bed reactors containing immobilized catalysts or reagents is another promising direction. mdpi.com A solution of this compound could be passed through such a reactor to effect a specific transformation, with the product being collected continuously. This approach simplifies purification and allows for the reuse of the catalyst, making the process more sustainable and cost-effective.

Catalyst Development for Transformations Involving this compound

Catalysis is at the heart of modern organic synthesis, and the development of new catalysts for reactions involving this compound is crucial for unlocking its full synthetic potential. A key focus will be on the development of highly stereoselective catalysts for asymmetric transformations, enabling the synthesis of enantiomerically pure products.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to cyclopentanone derivatives is an active area of research. nih.gov For example, secondary amine catalysts have been successfully employed in the asymmetric Michael addition to α,β-unsaturated aldehydes, leading to functionalized cyclopentanones with high enantioselectivities. nih.gov The development of novel chiral organocatalysts tailored for reactions with this compound could provide access to a wide range of chiral building blocks.

In addition to organocatalysis, transition metal catalysis will continue to play a vital role. Rhodium-catalyzed asymmetric 1,4-addition reactions have been shown to be highly effective for the synthesis of chiral 3-arylcyclopentanones. nih.gov The development of new chiral ligands for transition metals could enable a broader scope of asymmetric transformations for this compound, including hydrogenations, C-H functionalizations, and cross-coupling reactions.

Table 2: Emerging Catalytic Systems for this compound

| Catalyst Type | Reaction | Potential Advantages |

|---|---|---|

| Chiral N-Heterocyclic Carbenes (NHCs) | Asymmetric annulations, cycloadditions | High stereoselectivity, broad substrate scope |

| Chiral Secondary Amines | Michael additions, aldol (B89426) reactions | Metal-free, environmentally benign |

| Chiral Transition Metal Complexes (e.g., Rh, Pd, Ir) | Asymmetric hydrogenation, C-H activation | High turnover numbers, excellent enantioselectivity |

Potential Applications in Materials Science and Polymer Chemistry

While the primary focus on cyclopentanone derivatives has been in the realm of fine chemical and pharmaceutical synthesis, there is growing interest in their potential applications in materials science and polymer chemistry. The rigid five-membered ring of the cyclopentanone core can impart unique thermal and mechanical properties to polymers.

One potential application is the use of this compound as a monomer in polymerization reactions. For example, it could be a precursor for the synthesis of novel polyesters or polyamides through reactions involving the carbonyl group. The methoxymethyl sidechain could also be modified to introduce other polymerizable functionalities.

Furthermore, cyclopentanone-containing polymers have been investigated for their electronic and optical properties. For instance, poly(9-fluorenone), which contains a cyclopentanone structure fused to two aromatic rings, has been studied for its potential use in electronic devices. google.com While this compound does not possess this extended conjugation, it could serve as a building block for the synthesis of more complex monomers with tailored electronic properties. The synthesis of cyclic (aryl ether ketone)s has also been reported, indicating the potential for creating macrocyclic structures from ketone-containing monomers. acs.org

Enhancements in Stereoselective and Asymmetric Synthesis Utilizing the Compound

The development of stereoselective and asymmetric syntheses is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can have a profound impact on its biological activity. Future research on this compound will undoubtedly focus on enhancing our ability to control its stereochemistry during chemical transformations.

Asymmetric catalysis will be a key enabling technology in this area. The development of new chiral catalysts, as discussed in section 8.3, will be instrumental in achieving high levels of enantioselectivity and diastereoselectivity in reactions involving this compound. For example, multicatalytic cascade processes, where two or more catalysts work in concert to promote a sequence of reactions, have been shown to be highly effective for the asymmetric synthesis of functionalized cyclopentanones. nih.gov

In addition to catalytic methods, the use of chiral auxiliaries attached to the this compound scaffold could also be explored to control the stereochemical outcome of reactions. While often less atom-economical than catalytic methods, this approach can be highly effective and predictable.

The ultimate goal is to develop a toolbox of synthetic methods that allow for the selective synthesis of any desired stereoisomer of a this compound derivative. This will be crucial for the synthesis of complex natural products and chiral pharmaceuticals where this compound could serve as a key building block. The cyclopentenone unit, a close relative of cyclopentanone, is a powerful synthon in the synthesis of a variety of bioactive molecules, and developing asymmetric routes to functionalized cyclopentanones like this compound will be highly valuable. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.